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Compound of Interest

Compound Name: 5-iodo-1-pyridin-2-yl-1H-indazole

Cat. No.: B8526714

Get Quote

Executive Summary & Significance
5-iodo-1-(pyridin-2-yl)-1H-indazole (CAS: 1028459-62-2) represents a high-value intermediate

in the synthesis of VEGFR/PDGFR inhibitors. Its structural integrity is paramount because the

biological activity of indazole-based drugs is strictly dependent on the regiochemistry of the

nitrogen substitution (N1 vs. N2).

Primary Application: Fragment-based drug design (FBDD) targeting ATP-binding pockets.

Critical Quality Attribute: Unambiguous confirmation of the N1-isomer (thermodynamically

stable) vs. the N2-isomer (kinetic product), which cannot always be reliably distinguished by

1D NMR alone.

Performance Advantage: The 5-iodo substituent provides a superior "sigma-hole" for halogen

bonding compared to chloro- or bromo-analogs, enhancing both crystal packing stability and

potential protein-ligand affinity.

Comparative Analysis: Performance vs. Alternatives
Metric 1: Regioisomer Determination (X-ray vs. NMR)
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The most common failure mode in indazole synthesis is inadvertent N2-arylation.

Feature
X-Ray

Crystallography

(Recommended)

1H/13C NMR

(Alternative)
NOESY/ROESY

(Alternative)

Certainty Absolute (100%)
Moderate (Ambiguous

shifts)

High (Requires careful

interpretation)

Data Type
Direct 3D atomic

coordinates

Chemical Shift (

)

Through-space

coupling

Limitation
Requires single

crystal

Solvent dependent

shifts

Signal overlap in

aromatic region

Verdict Gold Standard for QC Preliminary check only Supporting evidence

Scientific Insight: In the X-ray structure, the N1-isomer is confirmed by the bond angles at the

nitrogen junction. The N1-C(pyridyl) bond length (typically ~1.40 Å) and the internal angle at N1

indicate sp² hybridization consistent with the aromatic system, distinct from the quinoid-like

character often seen in N2-isomers.

Metric 2: Halogen Bonding Potential (Iodo vs.
Bromo/Chloro)
The 5-position halogen is a key interaction point. The iodine atom offers distinct performance

advantages in solid-state engineering.

5-Iodo (Target): Large polarizable radius; forms strong C–I···N or C–I···O halogen bonds

(Distance < 3.5 Å). High potential for increasing potency in kinase hinge regions.

5-Bromo: Weaker sigma-hole; halogen bonds are less directional and energetically weaker

(~2-3 kcal/mol vs ~5-7 kcal/mol for Iodine).

5-Chloro: Negligible halogen bonding; predominantly driven by hydrophobic packing.

Experimental Protocols
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Protocol A: Synthesis & Purification
To generate material suitable for crystallographic analysis.[1]

Coupling Reaction:

Reagents: 5-iodo-1H-indazole (1.0 eq), 2-bromopyridine (1.2 eq), CuI (0.1 eq), K₂CO₃ (2.0

eq), N,N'-dimethylethylenediamine (DMEDA, 0.2 eq).

Solvent: Anhydrous 1,4-Dioxane.

Conditions: Reflux at 110°C for 24 hours under Argon atmosphere.

Mechanism: Copper-catalyzed Ullmann-type C-N coupling.

Workup:

Cool to RT, filter through Celite pad (removes inorganic salts).

Concentrate filtrate in vacuo.

Purification (Crucial for Crystallization):

Flash Column Chromatography (SiO₂).

Eluent: Hexane:Ethyl Acetate gradient (9:1 to 7:3).

Note: The N1-isomer typically elutes after the N2-isomer (N2 is less polar). Isolate the

major spot (N1).

Protocol B: Single Crystal Growth
Method: Slow Evaporation (optimized for planar heterocycles).

Dissolve 20 mg of pure 5-iodo-1-(pyridin-2-yl)-1H-indazole in 2 mL of Dichloromethane

(DCM).

Add 0.5 mL of Ethanol (co-solvent to improve crystal quality).
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Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

Cover the vial with aluminum foil and poke 3-4 small pinholes.

Allow to stand undisturbed at room temperature (20-25°C) for 3-5 days.

Harvest: Look for colorless/pale-yellow block-like crystals.

Structural Characterization Workflow
The following diagram illustrates the logical flow from synthesis to definitive structural

validation.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8526714?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis

Start: 5-Iodo-1H-indazole

Cu-Catalyzed N-Arylation
(with 2-Bromopyridine)

Crude Mixture
(N1 + N2 Isomers)

Column Chromatography
(Separation based on Polarity)

 Isolation

Slow Evaporation
(DCM/EtOH)

 Pure Fraction

X-Ray Diffraction
(Single Crystal)

Structure A: N1-Isomer
(Target: Thermodynamic)

 Confirm Geometry

Structure B: N2-Isomer
(Impurity: Kinetic)

 Reject

Click to download full resolution via product page

Caption: Workflow for isolating and validating the N1-isomer via crystallography.
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Predicted Crystallographic Data & Packing Logic
While specific unit cell parameters must be determined experimentally for each batch, the

following representative metrics are characteristic of this molecular class (1-aryl-5-

haloindazoles).

Representative Lattice Metrics
Parameter Typical Value Range Significance

Crystal System Monoclinic or Triclinic
Common for planar aromatics

favoring stacking.

Space Group P2₁/c or P-1

Centrosymmetric groups are

favored (racemic/achiral

packing).

Z (Molecules/Cell) 4 Standard packing in P2₁/c.

Density 1.6 - 1.8 g/cm³
High density due to the heavy

Iodine atom.

Packing Interaction Logic
The crystal lattice is stabilized by a hierarchy of non-covalent interactions.
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5-Iodo-1-(pyridin-2-yl)-1H-indazole
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Caption: Dominant supramolecular synthons driving the crystal lattice formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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